S-(+)-Flecainide

Beschreibung

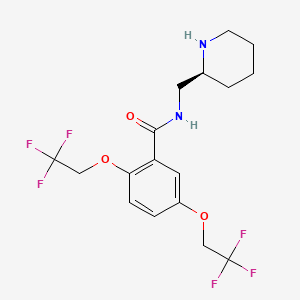

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[(2S)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317193 | |

| Record name | (S)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99495-92-8 | |

| Record name | (S)-Flecainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99495-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic and Separation Methodologies for S + Flecainide

Enantioselective Synthesis Strategies for Flecainide (B1672765) and its Precursors

The enantioselective synthesis of S-(+)-flecainide primarily involves the preparation of chiral precursors, which are then incorporated into the final molecule. A key precursor is (R)-2-aminomethylpiperidine. Asymmetric synthesis strategies are employed to produce these chiral building blocks with high enantiomeric purity.

One approach involves the asymmetric hydrogenation of pyridine (B92270) derivatives. researchgate.net This method can yield chiral piperidines with high enantioselectivity. Another strategy is the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. researchgate.net For instance, a chiral auxiliary can be attached to a prochiral molecule, directing a subsequent reaction to form one enantiomer preferentially. After the desired stereocenter is created, the auxiliary is removed.

Enantioselective catalysis is another powerful tool. acs.org For example, the enantioselective Henry addition of nitromethane (B149229) to an aldehyde can be catalyzed by a chiral metal-ligand complex to produce a chiral nitroalkane, a precursor to chiral amines. acs.org Similarly, the hydrolytic kinetic resolution of terminal epoxides, catalyzed by chiral catalysts, can provide enantiopure epoxides, which are versatile intermediates for the synthesis of chiral amines. researchgate.net

A general synthetic route to flecainide involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid or its activated derivative with 2-(aminomethyl)piperidine (B33004). google.comchemicalbook.com To obtain this compound, the chiral (R)-2-(aminomethyl)piperidine is used. The synthesis of this chiral amine is a critical step. Strategies for its synthesis include the resolution of racemic 2-(aminomethyl)piperidine or its asymmetric synthesis from non-chiral starting materials. asianpubs.org

Chiral Resolution Techniques for Flecainide Enantiomers

Chiral resolution is a common method to separate enantiomers from a racemic mixture. For flecainide, this can be achieved through various techniques, most notably by forming diastereomeric salts or by using chiral chromatography.

One of the classical resolution methods is fractional crystallization of diastereomeric salts. This involves reacting racemic flecainide with a chiral resolving agent, such as α-bromocamphor-π-sulfonic acid, to form two diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent. This method has been shown to yield flecainide enantiomers with high optical purity. nih.gov

Chromatographic Separation Methods

Chromatographic techniques are powerful for the analytical and preparative separation of enantiomers. nih.gov These methods utilize a chiral environment, either in the stationary phase or the mobile phase, to differentiate between the enantiomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the direct separation of enantiomers. nih.gov Several types of CSPs have been successfully employed for the resolution of flecainide enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, a cellulose tris(4-methylbenzoate) based CSP (Chiralcel OJ-R) has demonstrated successful direct resolution of flecainide enantiomers. researchgate.net Another polysaccharide-based chiral column, Chiralpak AS-RH, has also been used for the stereoselective analysis of flecainide enantiomers. researchgate.net

Crown ether-based CSPs are another class of stationary phases used for chiral separations. A CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been applied to the resolution of flecainide and its analogues. nih.govup.ptresearchgate.net

Indirect HPLC methods involve the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov For flecainide, derivatization with agents like (-)-menthyl chloroformate or R-(+)-1-phenylethyl-isocyanate has been reported, allowing for separation on a reversed-phase column. researchgate.netnih.gov

Table 1: HPLC Methods for Flecainide Enantiomer Separation

| Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Direct HPLC | Chiralpak AS-RH (polysaccharide-based) | 0.1 M potassium hexafluorophosphate (B91526) and acetonitrile (B52724) (65:35, v/v) | Fluorescence (Ex: 300 nm, Em: 370 nm) | researchgate.net |

| Direct HPLC | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Methanol–acetonitrile–trifluoroacetic acid–triethylamine (80/20/0.1/0.3, v/v/v/v) | Not Specified | nih.gov |

| Indirect HPLC | (-)-Menthyl chloroformate | Not Specified | Fluorescence (Ex: 305 nm, Em: 340 nm) | researchgate.net |

| Indirect HPLC | R-(+)-1-Phenylethyl-isocyanate | Not Specified | Spectrofluorimetric | nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The principles of chiral separation in SFC are similar to those in HPLC, relying on chiral stationary phases to achieve resolution. Polysaccharide-based CSPs are also widely used in SFC for their broad enantioselectivity. up.pt The technique is considered a "green" technology due to its use of non-toxic and renewable carbon dioxide. selvita.com

Ligand-exchange chromatography is a technique used for the resolution of racemates, particularly amino acids and their derivatives. mdpi.com It involves the formation of diastereomeric complexes between the enantiomers, a metal ion, and a chiral ligand. The chiral ligand is typically coated or bonded to the stationary phase. The differential stability of these ternary complexes leads to the separation of the enantiomers. While specific applications to flecainide are less commonly reported in major literature, the principle of ligand-exchange chromatography is a recognized method for chiral recognition and could potentially be applied. up.ptmdpi.com

Chiral electrochromatography combines the high efficiency of capillary electrophoresis with the selectivity of chromatography. mdpi.com In this technique, a chiral selector is incorporated into the stationary phase or the background electrolyte. The separation of enantiomers is achieved based on their differential interactions with the chiral selector under the influence of an electric field. Capillary electrochromatography (CEC) using packed capillary columns with chiral stationary phases, such as those designed for HPLC, has been investigated for the separation of various racemic drugs. researchgate.net

Ligand-Exchange Chromatography for Chiral Recognition

Molecularly Imprinted Polymer (MIP) Techniques for Enantioselective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. mdpi.comresearchgate.net This "molecular memory" allows MIPs to selectively rebind the template molecule from a mixture, making them highly valuable for separating chiral compounds. mdpi.comnih.gov The general process involves polymerizing functional monomers and a cross-linker in the presence of the chiral template (in this case, this compound). up.pt After polymerization, the template is removed, leaving behind specific cavities that recognize the enantiomer. up.pt

Despite the theoretical potential and the successful application of MIPs for the enantioselective recognition of other chiral drugs, such as atenolol (B1665814) and various steroids, specific studies detailing the development and application of MIPs for this compound separation are absent in the reviewed literature. nih.govresearchgate.net Research has demonstrated the utility of MIPs for extracting other pharmaceuticals from biological samples, highlighting their effectiveness in complex matrices. researchgate.net However, without direct research, data on the specific monomers, cross-linkers, binding affinities, and selectivity factors for a flecainide-imprinted polymer cannot be provided.

Molecular and Cellular Electrophysiological Mechanisms of S + Flecainide

Interaction with Voltage-Gated Sodium Channels (NaV1.5)

The primary antiarrhythmic action of flecainide (B1672765) is mediated through its interaction with the voltage-gated sodium channel, NaV1.5, which is responsible for the rapid upstroke of the cardiac action potential. patsnap.combham.ac.uk

Stereoselective Modulation of Sodium Channel Current (INa) Kinetics and Amplitude

While both enantiomers of flecainide contribute to its antiarrhythmic effects, studies in animal models have suggested potential stereoselectivity in their actions. nih.gov The S-(+)-enantiomer has been observed to cause a more significant reduction in the maximum upstroke velocity of the action potential in Purkinje fibers compared to the R-(-)-enantiomer. nih.govfrontiersin.org However, data on whether this stereoselectivity translates to clinically significant differences in human response remains limited. nih.gov Flecainide potently blocks the fast inward sodium current (INa) and also inhibits the rapid component of the delayed rectifier potassium current (IKr) at similar concentrations. oup.com It also blocks the ryanodine (B192298) receptor, which reduces calcium release from the sarcoplasmic reticulum. nih.gov

Flecainide's blockade of NaV1.5 channels is characterized by its use-dependent and frequency-dependent nature. mdpi.commdpi.com This means its inhibitory effect is more pronounced at faster heart rates when the channels are more frequently in the open and inactivated states. mdpi.comresearchgate.net At resting membrane potentials, flecainide exhibits low-affinity inhibition of NaV1.5. researchgate.net However, with increased stimulation frequency, the potency of flecainide increases significantly. mdpi.comresearchgate.net

| Parameter | Condition | IC50 Value |

|---|---|---|

| Flecainide Inhibition of NaV1.5 | Low Stimulation Frequency (Resting) | 345 µM researchgate.net |

| Flecainide Inhibition of NaV1.5 | High Stimulation Frequency (Use-Dependent) | 7.4 µM mdpi.comresearchgate.net |

State-Dependent Binding and Unbinding Characteristics of S-(+)-Flecainide to NaV1.5

This compound exhibits distinct state-dependent binding to NaV1.5 channels, preferentially interacting with the open and inactivated states over the resting state. patsnap.comnih.govcapes.gov.br This state-dependent binding is a key feature of its mechanism of action. patsnap.com The drug is thought to access its binding site within the channel pore when the channel is open. nih.govcapes.gov.br

Once bound, flecainide demonstrates slow unbinding kinetics, particularly from the closed or inactivated channels. oup.comnih.govcapes.gov.br This "trapping" of the drug within the pore results in a prolonged recovery from block at hyperpolarized voltages. nih.govcapes.gov.br The slow unbinding kinetics contribute to the use-dependent nature of the block and the prolongation of the refractory period beyond the action potential duration, a phenomenon known as "post-repolarization refractoriness". oup.comresearchgate.net

The recovery from flecainide block has been described as having two components: a fast, voltage-dependent component and a slow, largely voltage-independent component. ahajournals.org The slow component has a time constant of approximately 10 seconds. ahajournals.org Studies comparing different Class I antiarrhythmic drugs have shown that flecainide has a slower dissociation rate compared to Class IA (quinidine) and Class IB (mexiletine) agents. fda.gov

Effects on Action Potential Upstroke Velocity and Conduction

The blockade of NaV1.5 channels by this compound leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.govescholarship.org This effect is more pronounced at faster heart rates due to the use-dependent nature of the block. nih.gov The reduction in Vmax slows the conduction of the electrical impulse throughout the heart, an effect that is particularly potent in the His-Purkinje system. nih.govmdpi.com

This slowing of conduction is a primary mechanism by which flecainide exerts its antiarrhythmic effects. oup.comnih.gov By slowing conduction, flecainide can interrupt reentrant circuits that are responsible for many types of tachyarrhythmias. patsnap.com In atrial tissue, the slowing of conduction can lead to a significant reduction in the atrial wavelength, making it more difficult to sustain atrial fibrillation. nih.gov

| Parameter | Tissue/Cell Type | Effect of Flecainide | Finding |

|---|---|---|---|

| Maximal Upstroke Velocity (Vmax) | Guinea Pig Papillary Muscle (1 Hz) | 10 µmol/L Flecainide | Decreased by about 40% nih.gov |

| Maximal Upstroke Velocity (Vmax) | Isolated Atrial-like CMs | 10 µM Flecainide | Reduced from 37.8 ± 12.8 to 15.9 ± 7.1 mV/ms researchgate.net |

| Conduction | Intracardiac | Flecainide | Dose-dependent decrease oup.com |

| HV interval (His-Purkinje conduction) | Intracardiac | Flecainide | Increased by 25%-50% nih.gov |

Modulation of Cardiac Potassium Channels

In addition to its prominent effects on sodium channels, this compound also modulates the function of cardiac potassium channels, particularly the hERG channel.

hERG (KCNH2) Potassium Channel Blockade by this compound

This compound is an effective inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). researchgate.netnih.gov This current plays a crucial role in the repolarization of the cardiac action potential. nih.gov The blockade of hERG channels by flecainide occurs at clinically relevant concentrations, with a reported IC50 of approximately 1.49 µM. researchgate.netnih.govnih.gov

Molecular Determinants of Flecainide Binding to hERG (e.g., F656)

The binding of this compound to the hERG channel is determined by specific amino acid residues within the channel's inner cavity. nih.gov Mutagenesis studies have identified the phenylalanine residue at position 656 (F656) on the S6 helix as a principal determinant of flecainide binding. nih.govnih.gov Docking simulations suggest that flecainide binds low in the inner cavity and can form π-π stacking interactions with aromatic residues, particularly F656. nih.govnih.gov

While other residues, such as those in the pore-helix (T623, S624, V625) and other S6 helix residues (G648, Y652), are involved in the binding of other hERG-blocking drugs, mutations at these sites (with the exception of V625A) cause less significant shifts in flecainide's inhibitory potency compared to the F656A mutation. nih.govnih.gov The F656A mutation resulted in a 142-fold increase in the IC50 value for flecainide block, highlighting its critical role. nih.govnih.gov The Y652 residue, another aromatic residue in the S6 helix, does not appear to be as crucial for flecainide binding. nih.gov

| hERG Mutant | Effect on Flecainide IC50 |

|---|---|

| F656A | 142-fold increase nih.govnih.gov |

| V625A | 27-fold increase nih.govnih.gov |

| N588K (attenuated inactivation) | 4-5 fold increase nih.govnih.gov |

| S631A (attenuated inactivation) | 4-5 fold increase nih.govnih.gov |

Effects on Kv1.5 (IKur) Potassium Channels

This compound's interaction with potassium channels, particularly Kv1.5, which carries the ultra-rapid delayed rectifier potassium current (IKur), is a component of its electrophysiological profile. The Kv1.5 channel is expressed more in the atria than in the ventricles, making it a target for atrial-selective antiarrhythmic therapies. mdpi.com

While some research indicates that flecainide has no significant effect on IKur at clinically relevant concentrations nih.gov, other studies suggest a modest blocking effect. For instance, one study reported that flecainide blocks the IKur current with a half-maximal inhibitory concentration (IC50) of 38.14 ± 1.06 µM. mdpi.com Another study using an automated patch-clamp system determined an IC50 of 11.6 µM for flecainide's effect on Kv1.5. sophion.com The blockade of IKur is considered a potential mechanism for prolonging the atrial action potential, which can contribute to its antiarrhythmic effects in the atria. ahajournals.org However, the efficacy of targeting IKur alone for the suppression of atrial fibrillation has been met with limited success. mdpi.com Theoretical models have suggested that a combined blockade of both Nav1.5 (the primary sodium channel) and Kv1.5 could produce a synergistic antiarrhythmic effect specifically in the atria without significantly affecting ventricular function. mdpi.comresearchgate.net

Interaction with Ryanodine Receptors (RyR2)

Stereoselective Mechanisms of this compound Modulation of RyR2

The interaction between flecainide and the cardiac ryanodine receptor (RyR2), a critical component of intracellular calcium release, is complex and subject to ongoing research. Flecainide is a racemic mixture of R-(-)- and S-(+)-enantiomers. frontiersin.org While some studies suggest equivalent antiarrhythmic properties between the enantiomers in ventricular models frontiersin.org, others point to stereoselective actions on ion channels. For instance, the S-(+)-enantiomer has been shown to cause a greater reduction in the maximum upstroke velocity of the action potential in Purkinje fibers compared to the R-(-)-enantiomer. frontiersin.org

The modulation of RyR2 by flecainide is not straightforward, with evidence suggesting multiple binding sites, including at least four inhibitory sites and one activating site. rupress.org This contrasts with the single binding site on the Nav1.5 sodium channel. frontiersin.org The binding of flecainide to RyR2 is also thought to be voltage-dependent. rupress.org Some research indicates that propafenone, another Class IC antiarrhythmic, exhibits stereoselective blocking of RyR2, with the R-enantiomer being more potent than the S-enantiomer. ahajournals.org This finding highlights the potential for stereoselectivity in the interaction of this class of drugs with RyR2. However, there is currently insufficient data to definitively conclude that the stereoselectivity of this compound significantly influences its clinical response in humans. frontiersin.org

Influence on Intracellular Calcium Release and Handling

This compound's influence on intracellular calcium handling is primarily mediated through its interaction with RyR2 channels located on the sarcoplasmic reticulum of cardiac myocytes. frontiersin.org Flecainide's binding to RyR2 antagonizes the release of calcium into the cytoplasm, a process essential for excitation-contraction coupling. frontiersin.org This inhibitory effect on RyR2 is particularly relevant in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT), where gain-of-function mutations in RyR2 lead to excessive calcium leakage from the sarcoplasmic reticulum, increasing cellular excitability. frontiersin.orgnih.gov

By inhibiting RyR2, flecainide can reduce these spontaneous calcium release events, often referred to as calcium sparks and waves, thereby diminishing intracellular calcium overload. frontiersin.orgmdpi.comfrontiersin.org Studies have shown that flecainide suppresses spontaneous Ca2+ waves with an IC50 of 12.8 μM in permeabilized ventricular myocytes. nih.gov The blocking action of flecainide on RyR2 is use-dependent, meaning its potency is enhanced when the channel is more active. nih.gov However, the precise mechanism of this inhibition is debated. Some evidence suggests flecainide directly blocks the open state of the RyR2 channel ahajournals.orgfrontiersin.org, while other research proposes that its primary action on RyR2 involves the partial block of ion flow in the cytoplasm-to-lumen direction, effectively inhibiting a "countercurrent". nih.gov There is also research suggesting that flecainide's effects on calcium handling are secondary to its primary action on sodium channels, which in turn modulates intracellular calcium via the sodium-calcium exchanger. ahajournals.orgnih.gov

Comparative Analysis of Sodium Channel versus RyR2 Inhibition as Primary Antiarrhythmic Mechanism

A significant debate exists regarding the primary antiarrhythmic mechanism of flecainide, particularly in the context of catecholaminergic polymorphic ventricular tachycardia (CPVT). The central question is whether its therapeutic effects stem primarily from its well-established blockade of cardiac sodium channels (Nav1.5) or its direct inhibition of RyR2 channels. nih.govahajournals.org

The argument for RyR2 inhibition as the principal mechanism is supported by studies demonstrating that flecainide effectively suppresses arrhythmias in CPVT models even when sodium channels are blocked. ahajournals.orgnih.gov Research using flecainide analogs that retain sodium channel blocking activity but have reduced effects on RyR2 has shown these analogs to be ineffective in preventing ventricular tachycardia in CPVT mouse models, whereas flecainide remains highly effective. ahajournals.orgresearchgate.netfrontiersin.org This suggests that direct RyR2 inhibition is crucial for its antiarrhythmic action in this specific condition. nih.govahajournals.orgnih.gov

Conversely, some studies argue that flecainide's primary therapeutic target in CPVT is the sodium channel. ahajournals.org This viewpoint posits that the use-dependent block of the sodium current (INa) increases the threshold for triggered activity or reduces the probability of RyR2 opening by lowering cytosolic calcium levels through the action of the sodium-calcium exchanger. ahajournals.orgnih.gov Proponents of this view have shown that in the absence of sodium channel activity, flecainide does not inhibit RyR2-dependent sarcoplasmic reticulum Ca2+ release. ahajournals.orgfrontiersin.org It has also been argued that flecainide only blocks RyR2 at non-physiological positive potentials and inhibits cation influx from the cytosol to the sarcoplasmic reticulum lumen, rather than the physiological efflux. nih.gov The complexity of flecainide's action suggests it may target multiple components of excitation-contraction coupling, and its dominant mechanism could vary depending on the specific arrhythmic substrate. rupress.orgnih.gov

Cellular Electrophysiological Responses in Isolated Cardiac Tissues

Differential Effects on Action Potential Duration and Effective Refractory Period in Atrial and Ventricular Myocytes

This compound exhibits differential effects on the electrophysiological properties of atrial and ventricular myocytes, which contributes to its clinical utility. A key aspect of its action is the preferential prolongation of the effective refractory period (ERP) in atrial tissue compared to ventricular tissue. ahajournals.orgresearchgate.net

In studies on canine cardiac preparations, flecainide was shown to increase the atrial ERP by 27% while only increasing the ventricular ERP by 2%. ahajournals.orgresearchgate.net This atrial-selective effect on refractoriness is a desirable characteristic for an antiarrhythmic drug aimed at treating atrial arrhythmias, as it can terminate and prevent re-entrant circuits in the atria with less risk of proarrhythmic effects in the ventricles.

Regarding the action potential duration (APD), the effects of flecainide are more complex and can vary depending on the specific cardiac tissue and experimental conditions. Flecainide generally prolongs the APD in ventricular and atrial muscle fibers but shortens it in Purkinje fibers, which is consistent with its sodium channel blocking properties. oup.com However, in some experimental models, such as those using human embryonic stem cell-derived atrial cardiomyocytes, flecainide did not cause a significant prolongation of the APD90. researchgate.net In contrast, simulations have suggested that flecainide can cause a rate-dependent reduction in excitability and affect the APD in atrial myocytes. jacc.org The greater effect of flecainide on the ERP compared to the APD results in post-repolarization refractoriness, which is a key mechanism for its antiarrhythmic efficacy. oup.com

Table 1: Effects of Flecainide on Electrophysiological Parameters in Atrial vs. Ventricular Myocytes

| Parameter | Atrial Myocytes | Ventricular Myocytes | Source |

|---|---|---|---|

| Effective Refractory Period (ERP) | Increased by 27% | Increased by 2% | ahajournals.org, researchgate.net |

| Action Potential Duration (APD) | Prolonged (in some models) | Prolonged | oup.com |

| Post-Repolarization Refractoriness | Present | Present | oup.com |

| Maximum Upstroke Velocity (Vmax) | Greater reduction | Lesser reduction | nih.gov |

| Sodium Current (INa) Inhibition | More effective | Less effective | nih.gov |

Electrophysiological Impact in Purkinje Fibers

The S-(+)-enantiomer of flecainide exerts complex and significant electrophysiological effects on cardiac Purkinje fibers, which are a crucial component of the heart's conduction system. Research using standard microelectrode techniques in isolated canine and sheep Purkinje fibers has elucidated these mechanisms.

A primary effect of this compound, along with its R-(-) counterpart, is a marked, concentration-dependent depression of the maximum rate of rise of phase 0 of the action potential (Vmax). nih.govnih.gov This depression of Vmax, an indicator of the fast inward sodium current (INa), is a hallmark of Class I antiarrhythmic agents and is more pronounced at faster stimulation frequencies, a characteristic known as use-dependence. nih.govnih.gov In comparative studies on canine Purkinje fibers, both this compound and R-(-)-flecainide produced a significant, concentration-dependent decrease in Vmax and action potential amplitude. nih.gov While the concentrations causing a 50% decrease in Vmax (EC50) were not significantly different between the two enantiomers, there was a suggestion of a small difference in their effects on membrane responsiveness at very high pacing rates. nih.gov Specifically, at a concentration of 3 x 10-5 mol/l and a cycle length of 300 ms, none of the tissues exposed to (+)-flecainide could be paced, whereas five of eight tissues exposed to (-)-flecainide could be, hinting at a potentially stronger effect of the S-(+)-enantiomer under these conditions. nih.gov Further studies have noted that this compound may cause a greater decrease in Vmax in Purkinje fibers compared to the R-(-) enantiomer. frontiersin.org

Another key electrophysiological effect of this compound in Purkinje fibers is the modulation of the action potential duration (APD). In contrast to its effects on ventricular muscle where it can lengthen the APD, flecainide consistently shortens the APD in Purkinje fibers. nih.govnih.govoup.com Studies on canine Purkinje fibers demonstrated that both this compound and R-(-)-flecainide shorten the APD at both 50% and 90% of repolarization (APD50 and APD90), with no significant differences detected between the enantiomers. nih.govnih.govresearchgate.net Racemic flecainide also shortens the effective refractory period (ERP) in these fibers at lower concentrations, with the ERP returning to control values at higher concentrations. nih.gov

The kinetics of sodium channel blockade also show stereospecificity. The time constant for the development of Vmax depression, which reflects the rate of onset of the blocking effect, was found to be significantly longer for this compound (13.4 ± 1.5 seconds) compared with R-(-)-flecainide (8.9 ± 0.6 seconds). nih.govresearchgate.net

In sheep Purkinje fibers, flecainide was shown to decrease excitability, primarily through its depressive effects on the sodium system. nih.gov This effect was particularly pronounced and frequency-dependent under conditions of hyperkalemia, which can be analogous to ischemia. nih.gov The drug impairs the fiber's ability to reach the liminal length required to generate a local action potential, an effect attributed mainly to the reduction in sodium conductance. nih.gov

Table 1: Electrophysiological Effects of this compound in Canine Purkinje Fibers

| Parameter | Effect of this compound | Pacing Frequency Dependence | Comparison with R-(-)-Flecainide | Source(s) |

| Maximum Upstroke Velocity (Vmax) | Concentration-dependent decrease | Yes, greater depression at faster rates | Similar EC50, but this compound may have a greater effect on membrane responsiveness at high rates. | nih.govfrontiersin.org |

| Action Potential Duration (APD) | Shortened at 50% and 90% repolarization | Yes | No significant difference observed. | nih.govnih.govresearchgate.net |

| Action Potential Amplitude | Concentration-dependent decrease | Yes | No significant difference observed. | nih.govfrontiersin.org |

| Conduction Time | Increased | Yes | No significant difference observed. | nih.govfrontiersin.org |

| Vmax Depression Onset | Slower onset of block | Not specified | Significantly longer time constant for onset compared to R-(-)-flecainide. | nih.govresearchgate.net |

Modulation of Cardiac Conduction Properties in Myocardial and Conduction Systems

This compound, as a component of the racemic mixture, profoundly modulates cardiac conduction across various tissues, including the atrial myocardium, the atrioventricular (AV) node, the His-Purkinje system, and ventricular myocardium. nih.gov Its primary mechanism involves blocking fast inward sodium channels (Nav1.5), which slows the conduction velocity of the electrical impulse throughout the heart. ontosight.aipatsnap.comwikipedia.org This effect is particularly potent in the His-Purkinje system and ventricular tissue. nih.govwikipedia.orgnih.gov

The modulation of conduction by flecainide is characterized by its "use-dependent" or "rate-dependent" nature. patsnap.comnih.gov This means that the degree of sodium channel blockade and the resultant slowing of conduction are augmented at faster heart rates. wikipedia.orgnih.gov This property is attributed to the drug's slow kinetics of unbinding from the sodium channels during the diastolic phase of the cardiac cycle. nih.govoup.com At higher heart rates, there is less time for the drug to dissociate from the channel, leading to an accumulation of blocked channels and a more pronounced effect on conduction. oup.com This is clinically significant, as exercise-induced tachycardia can amplify the conduction-slowing effects of flecainide. nih.gov

Electrophysiological studies in humans have quantified the effects of racemic flecainide on intracardiac conduction intervals. The drug consistently produces a dose-dependent increase in the duration of the PR interval (reflecting conduction from the atria to the ventricles), the HV interval (a measure of conduction time through the His-Purkinje system), and the QRS complex (representing the duration of ventricular depolarization). nih.govoup.commdpi.com The prolongation is most marked in the His-Purkinje system (HV interval) and the ventricles (QRS duration). nih.govnih.gov For instance, flecainide has been reported to increase the HV interval by 25%-50% and the QRS duration by 11–27%. nih.govoup.com Conduction through the atrial myocardium and AV node is also depressed, but generally to a lesser extent. oup.comnih.gov

While most studies have been conducted with the racemic mixture, research on the individual enantiomers in canine Purkinje fibers showed that both S-(+)- and R-(-)-flecainide increase conduction time in a concentration- and frequency-dependent manner, with no significant differences noted between them. nih.gov In broader studies on isolated hearts, flecainide was found to markedly lengthen epicardial conduction time, which contributes to its ability to terminate and prevent re-entrant arrhythmias. nih.gov This slowing of conduction, combined with effects on refractoriness, is a key mechanism by which flecainide modulates cardiac arrhythmias. nih.govresearchgate.net

Table 2: Effect of Racemic Flecainide on Cardiac Conduction Intervals

| Interval | Description | Effect | Magnitude of Change | Source(s) |

| PR Interval | Represents conduction from the sinoatrial node through the AV node. | Prolonged | 17–29% increase | oup.commdpi.com |

| AH Interval | Measures conduction time through the AV node. | Prolonged | 15–22% increase | nih.gov |

| HV Interval | Measures conduction time through the His-Purkinje system. | Prolonged | 25–50% increase | nih.gov |

| QRS Duration | Represents the duration of ventricular myocardial depolarization. | Prolonged (widened) | 11–27% increase | oup.commdpi.com |

Preclinical Pharmacokinetics and Metabolism of S + Flecainide Stereoisomers

Enantioselective Metabolic Pathways of Flecainide (B1672765)

The metabolism of flecainide is a key determinant of its clearance from the body and is subject to stereoselectivity, meaning the two enantiomers are processed differently by metabolic enzymes. nih.govresearchgate.net

The primary enzymes responsible for flecainide metabolism are from the cytochrome P450 family, specifically CYP2D6 and, to a lesser extent, CYP1A2. drugbank.combiomedpharmajournal.orgontosight.ai These enzymes are involved in the conversion of flecainide to its major metabolites. biomedpharmajournal.org

In vitro studies have demonstrated that CYP2D6 is the main enzyme involved in the dealkylation of flecainide. nih.gov Notably, there is a stereoselective preference in this process, with CYP2D6 showing enhanced clearance (approximately 2.5-fold) for R-(-)-flecainide compared to S-(+)-flecainide in human liver microsomes. nih.gov This suggests that individuals with normal CYP2D6 function (extensive metabolizers) clear the R-(-)-enantiomer more rapidly.

Conversely, in individuals with reduced or no CYP2D6 activity (poor metabolizers), the metabolism of both enantiomers is impaired, but the effect is more pronounced for R-(-)-flecainide. nih.gov This leads to a longer half-life and lower oral clearance for the R-enantiomer compared to the S-enantiomer in this population. nih.gov CYP1A2 also contributes to the formation of flecainide metabolites, though its role is considered minor compared to CYP2D6. nih.govontosight.ai However, CYP1A2 may serve as an alternative metabolic pathway in individuals who are poor metabolizers of CYP2D6. nih.gov

The two primary metabolites of flecainide are meta-O-dealkylated flecainide (MODF) and the meta-O-dealkylated lactam of flecainide (MODLF). drugbank.comcambridge.org MODF retains some pharmacological activity, estimated to be about 20% of the parent compound, while MODLF is considered inactive. drugbank.comcambridge.org These metabolites are typically found in the body as glucuronide or sulfate (B86663) conjugates. drugbank.combiomedpharmajournal.org

The formation of these metabolites is influenced by the stereochemistry of the parent compound and the metabolizer phenotype. In extensive metabolizers of CYP2D6, the urinary excretion of MODF and MODLF is significantly higher than in poor metabolizers. nih.gov This highlights the critical role of CYP2D6 in the biotransformation of flecainide into these specific metabolites.

Table 1: Key Metabolites of Flecainide

| Metabolite | Abbreviation | Pharmacological Activity |

| meta-O-dealkylated flecainide | MODF | Approximately 20% of flecainide's activity drugbank.comcambridge.org |

| meta-O-dealkylated lactam of flecainide | MODLF | Inactive cambridge.org |

Role of Cytochrome P450 Enzymes (CYP2D6, CYP1A2) in Stereoselective Metabolism

Disposition and Elimination Profiles of Flecainide Enantiomers in Preclinical Models

The disposition and elimination of flecainide enantiomers have been investigated in various preclinical models, revealing stereoselective patterns in how the drug is distributed and removed from the body.

Flecainide is primarily eliminated through the urine, with approximately 30% of the drug excreted unchanged and the rest as metabolites. geneesmiddeleninformatiebank.nl Fecal excretion accounts for a smaller portion, around 5% of the administered dose. drugbank.com

Table 2: Excretion of Flecainide

| Excretion Route | Percentage of Dose |

| Renal (unchanged drug) | ~30% geneesmiddeleninformatiebank.nl |

| Renal (metabolites) | ~56% drugbank.com |

| Fecal | ~5% drugbank.com |

Preclinical studies in animal models have provided insights into the tissue distribution of flecainide enantiomers. In rats, following intravenous administration of racemic flecainide, there was generally no enantioselective distribution of the two enantiomers in several tissues. google.comgoogle.com However, one study did find an exception in the liver, where the concentration of the S-(+)-stereoisomer was more than double that of its R-(-) counterpart. researchgate.net This suggests a potential for stereoselective uptake or retention in specific organs.

Stereoselective Excretion Patterns (Renal and Fecal Elimination)

Preclinical Pharmacokinetic-Pharmacodynamic Modeling of this compound Stereoisomers

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a valuable tool for understanding the relationship between drug concentration and its effect over time. In preclinical studies, PK-PD models have been developed to describe the effects of flecainide on cardiovascular parameters.

In conscious beagle dogs, PK-PD modeling has been used to characterize the heart rate-dependent prolongation of the QRS interval induced by flecainide. nih.gov These models demonstrated a direct and proportional relationship between flecainide concentration and QRS widening at lower exposures. researchgate.net Such models can help to quantitatively assess the safety and efficacy of the drug and to elucidate mechanisms of action that might be dependent on factors like heart rate. nih.govresearchgate.net While these studies have been conducted with racemic flecainide, the principles of PK-PD modeling could be applied to investigate potential differences in the pharmacodynamic effects of the individual S-(+)- and R-(-)-enantiomers, should such differences be identified in future research.

Novel Preclinical Delivery Methods and their Pharmacokinetic Implications (e.g., Pulmonary Delivery in Animal Models)

Emerging research into novel delivery methods for flecainide, particularly pulmonary administration, has shown promise in preclinical animal models for altering the pharmacokinetic profile to achieve rapid therapeutic effects while potentially minimizing systemic exposure and adverse effects.

Pulmonary Delivery in Porcine Models

Studies utilizing Yorkshire pigs have been instrumental in evaluating the preclinical pharmacokinetics of inhaled flecainide. nih.govresearchgate.net Intratracheal administration in these models demonstrates a rapid and reproducible increase in plasma drug concentrations. nih.govresearchgate.net This rapid absorption through the lungs results in a peak plasma level occurring within approximately two minutes, a profile that is comparable to intravenous administration. nih.govnih.gov

The primary advantage observed with pulmonary delivery is the rapid onset of action. researchgate.net In studies on anesthetized Yorkshire pigs with induced atrial fibrillation, intratracheal administration of flecainide led to a swift conversion to normal sinus rhythm. nih.govresearchgate.net This rapid effect is attributed to the direct delivery of the drug to the pulmonary veins and subsequently the left atrium, the primary site of action for atrial fibrillation. nih.govoup.com

Research has compared the pharmacokinetic and pharmacodynamic effects of intratracheal flecainide with intravenous infusions. One study in anesthetized pigs compared a 1.5 mg/kg intratracheal bolus to intravenous infusions of 1.0 mg/kg over 2 minutes and the standard 2.0 mg/kg over 10 minutes. researchgate.net The findings indicated that rapid delivery, whether via intratracheal or rapid IV administration, optimized the plasma concentration profile for effective cardioversion while reducing the negative impact on ventricular contractility. nih.govresearchgate.net

The table below summarizes key pharmacokinetic and efficacy findings from a preclinical study in a porcine model.

| Delivery Route | Dose | Time to Peak Plasma Concentration (Tmax) | Time to Conversion of Atrial Fibrillation |

| Intratracheal | 0.4 mg/kg | Not Specified | 6.5 ± 1.8 minutes |

| Intratracheal | 0.75 mg/kg | ~2 minutes nih.gov | 5.7 ± 1.3 minutes |

Data derived from studies in Yorkshire pig models. researchgate.net

Formulation of the inhaled solution also plays a role in its pharmacokinetic properties. A formulation using a cyclodextrin (B1172386) complex excipient was developed to create a more concentrated and soluble form of flecainide. nih.govresearchgate.net This formulation was shown to accelerate the conversion of atrial fibrillation in a dose-dependent manner. nih.gov The peak plasma level with this formulation was also achieved within 2 minutes of intratracheal instillation. nih.gov

These preclinical findings suggest that pulmonary delivery of flecainide offers a novel approach to rapidly achieve therapeutic concentrations, with a pharmacokinetic profile similar to intravenous administration but with the potential for more targeted delivery to the heart. nih.govnih.gov

Computational and in Silico Approaches for S + Flecainide Research

Molecular Docking Simulations to Ion Channel Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For S-(+)-flecainide, these simulations are crucial for understanding its interaction with cardiac ion channels, which are the primary targets for its antiarrhythmic effects.

Stereoselective Ligand-Receptor Interactions and Binding Affinity Predictions

Flecainide (B1672765) is administered as a racemic mixture of its S-(+)- and R-(-)-enantiomers. nih.gov While often considered to have similar antiarrhythmic properties, subtle differences in their interactions at a molecular level can be explored through computational modeling. nih.govresearchgate.netacs.orgresearchgate.net Docking simulations can predict the binding poses of each enantiomer within the pore of ion channels like the voltage-gated sodium channel Nav1.5 and the hERG potassium channel. mdpi.comnih.gov These simulations often reveal differences in binding energy and intermolecular interactions, which may explain any observed stereoselectivity in their biological effects. frontiersin.org For example, the S-(+)-enantiomer might form specific hydrogen bonds or have more favorable hydrophobic interactions compared to the R-(-)-enantiomer, leading to a higher binding affinity for a particular channel. The predicted binding affinities can be correlated with experimentally determined IC50 values. For flecainide, the IC50 for hERG channel blockade is approximately 1.49 µM, while for Nav1.5, it is significantly higher at around 345 µM, although this increases with more frequent stimulation. mdpi.com

Table 1: Predicted Binding Affinities and Experimental IC50 Values for Flecainide

| Compound | Target Channel | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|---|

| Flecainide | Nav1.5 | -9.432 researchgate.net | 345 mdpi.comresearchgate.net |

| Flecainide | hERG | Not specified | 1.49 mdpi.comnih.gov |

| Flecainide | Kv1.5 | Not specified | 38.14 mdpi.comresearchgate.net |

Note: Predicted binding affinities can vary depending on the specific computational model and parameters used.

Identification of Key Amino Acid Residues and Binding Determinants

A significant advantage of molecular docking is its ability to identify key amino acid residues within the ion channel that are critical for drug binding. For flecainide's interaction with the Nav1.5 channel, residues such as F1760 in domain IV S6 have been identified as important. novapublishers.combiorxiv.org In the hERG channel, aromatic residues like Tyr652 and Phe656 are crucial for the binding of many drugs, including flecainide, through π-π stacking interactions. nih.gov Docking studies of this compound can pinpoint specific interactions, such as those with Thr-479 in the Kv1.5 channel via halogen bonds from its trifluoromethyl groups. nih.gov Computational analyses have also highlighted the importance of a hydrophobic patch and a polar region in the central cavity of both Kv1.5 and Nav1.5 channels for flecainide binding. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Drug-Channel Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor, allowing for the analysis of conformational changes and the stability of the complex over time. escholarship.orgnih.govelifesciences.org These simulations have been used to study flecainide within the pore of ion channels, confirming the importance of hydrophobic interactions. researchgate.netresearchgate.netresearchgate.net MD simulations can also help to understand how the drug enters the channel, with evidence suggesting a hydrophobic pathway through fenestrations in the channel protein. biorxiv.orgnih.gov By simulating the system over nanoseconds, researchers can observe the flexibility of both the drug and the binding site, providing a more realistic model of the interaction than static docking. researchgate.netresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Flecainide Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. vsc.edu.inunipd.it For the stereoisomers of flecainide, QSAR studies can help to identify the structural features that are most important for their antiarrhythmic effects. researchgate.net By analyzing a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be built to predict the activity of new flecainide derivatives. frontiersin.org This approach can be particularly useful for understanding the basis of stereoselectivity and for designing new drugs with improved potency and selectivity. researchgate.net

Electrophysiological Modeling at Cellular and Tissue Levels

In silico models of cardiac electrophysiology are powerful tools for investigating the effects of drugs on the heart at different levels of complexity, from single cells to whole tissues. researchgate.net

Simulation of this compound Effects on Cardiac Action Potentials and Conduction

Table 2: Simulated Electrophysiological Effects of Flecainide

| Parameter | Effect | Primary Ion Channel(s) Involved |

|---|---|---|

| Action Potential Upstroke (Vmax) | Decrease | Nav1.5 |

| Action Potential Duration (APD) | Increase | hERG (IKr), Kv1.5 (IKur) |

| Conduction Velocity | Decrease | Nav1.5 |

| Effective Refractory Period | Increase | Nav1.5, hERG (IKr) |

Note: The specific effects can vary depending on the tissue type (atrial vs. ventricular) and the heart rate.

Predictive Modeling for Ion Channel Pharmacology and Dynamics

Computational and in silico approaches have become indispensable tools for dissecting the complex pharmacology of this compound, particularly its dynamic interactions with cardiac ion channels. These predictive models allow for a detailed exploration of the molecular and kinetic factors that govern the drug's effects, offering insights that are often difficult to obtain through experimental methods alone.

Predictive modeling for this compound encompasses a range of techniques, from kinetic models that describe the state-dependent binding of the drug to ion channels, to sophisticated molecular dynamics simulations that visualize atomic-level interactions. These models are crucial for understanding the mechanisms behind flecainide's use-dependent block of sodium channels and its effects on other cardiac channels, which collectively determine its pharmacological profile. nih.govnih.gov

Kinetic Models of Sodium Channel Interaction

Computational models have been developed to simulate the intricate interaction kinetics between flecainide and cardiac sodium channels (Nav1.5). nih.gov These models are built upon experimentally derived rate constants and are designed to replicate key electrophysiological phenomena, such as use-dependent block, tonic block, and the voltage-dependent recovery from block. jacc.org They account for the drug's interaction with different conformational states of the channel, including resting (closed), open, and inactivated states. plos.org

Flecainide is predominantly charged at physiological pH and demonstrates high affinity for the open state of the Na+ channel. nih.gov The models incorporate parameters such as state-specific affinities (Kd) and diffusion rates to predict the dynamic changes in channel availability. nih.govplos.org For instance, the affinity of charged flecainide is intrinsically voltage-dependent, a critical feature captured by these simulations. nih.gov While much of the detailed modeling has been performed on racemic flecainide, the data provides a foundational understanding applicable to the S-(+)-enantiomer. Studies comparing the enantiomers have found that while their steady-state electrophysiologic actions are similar, their kinetics differ; this compound shows a significantly slower onset of Vmax depression compared to its R-(-) counterpart, suggesting differences in binding or unbinding rates. nih.gov

Below is a table summarizing key parameters used in computational models of flecainide's interaction with the cardiac sodium channel, derived from experimental data on the racemate.

Table 1: Experimentally-Derived Parameters for Flecainide-Na+ Channel Interaction Models

| Parameter | State/Condition | Value | Reference |

|---|---|---|---|

| Affinity (Kd) | |||

| Charged Flecainide | Open State (at 0 mV) | 11.2 µM | nih.gov |

| Charged Flecainide | Closed State | ~100 µM | nih.gov |

| Neutral Flecainide | Open State | 400 µM | plos.org |

| Neutral Flecainide | Closed State | 794 µM | nih.govplos.org |

| Neutral Flecainide | Inactivated State | 5.32 µM | plos.org |

| IC50 | |||

| INa Block | Use-dependent (5 Hz) | 11.2 µM | nih.gov |

| INa Block | Use-dependent | 84 µM | nih.gov |

| INa Block | Low affinity | 345 µM | mdpi.comnih.gov |

| IKr (hERG) Block | 1.5 µM | nih.govresearchgate.net | |

| IKur (Kv1.5) Block | 38.14 µM | mdpi.com | |

| RyR2 Open Probability | 55 µM | nih.gov | |

| L-type Ca2+ Current | 27.1 µM | nih.gov | |

| Kinetics | |||

| Diffusion Rate (kon) | Charged Flecainide | ~5830 M-1ms-1 | nih.govplos.org |

| Vmax Depression Onset | This compound | 13.4 ± 1.5 seconds | nih.gov |

This table presents data primarily from studies on racemic flecainide, which serves as a proxy for understanding the S-(+)-enantiomer's interactions.

Structural Modeling of the Flecainide Binding Site

Beyond kinetic modeling, in silico structural studies, including molecular docking and molecular dynamics (MD) simulations, have provided high-resolution predictions of how this compound binds within ion channels. pnas.org These models have identified a common binding motif for flecainide within the central cavity of both Nav1.5 and Kv1.5 channels. mdpi.comresearchgate.netnih.gov

Computational workflows combining docking, MD simulations, and binding site characterization have identified a shared structural pattern for flecainide binding in Nav1.5 and Kv1.5. This pattern consists of a hydrophobic patch and a polar region, involving residues from the S6 helix and the P-loop, which form the channel's inner cavity. mdpi.comnih.gov

Table 2: Predicted Interacting Residues for Flecainide in Cardiac Ion Channels

| Channel | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| Nav1.5 | Phe-1760 (F1760) | Direct interaction | nih.gov |

| Phe-937, Phe-1420, Phe-1461, Phe-1762 | Hydrophobic interactions | mdpi.com | |

| hERG (Kv11.1) | Thr-623, Ser-624, Val-625, Gly-648, Tyr-652, Phe-656 | General ligand interactions | researchgate.net |

| Kv2.1 | Residues in P-helix and inner helix S6 | Flecainide-sensing residues | nih.gov |

This table summarizes findings from structural modeling studies, primarily on racemic flecainide, to predict key interaction points.

These predictive models are not only crucial for understanding the fundamental pharmacology of this compound but also serve as a platform for virtual drug screening. nih.gov By simulating drug-channel interactions, these computational frameworks can help predict the effects of compounds on cardiac electrical activity, paving the way for the development of safer and more effective antiarrhythmic agents. researchgate.net

Advanced Analytical Methodologies for S + Flecainide and Its Stereoisomers

High-Performance Liquid Chromatography (HPLC) with Chiral Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of flecainide (B1672765). ajrconline.org It is a type of column chromatography that separates, identifies, and quantifies substances based on their differential interactions with a stationary phase and a liquid mobile phase. researchgate.net The ability to couple HPLC with various detectors and utilize specialized columns makes it a versatile tool for both achiral and chiral analysis.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the stereoselective analysis of flecainide enantiomers. This technique often employs a polysaccharide-based chiral column for effective separation.

Stereoselective analyses of flecainide enantiomers have been successfully performed using RP-HPLC with a polysaccharide-based chiral column (Chiralpak AS-RH) and a fluorescence detector. nih.gov The fluorescence detector is set at specific excitation and emission wavelengths to enhance sensitivity. For instance, one method utilized excitation and emission wavelengths of 300 nm and 370 nm, respectively. nih.govresearchgate.net The mobile phase typically consists of a buffer, such as potassium hexafluorophosphate (B91526), mixed with an organic solvent like acetonitrile (B52724). nih.govresearchgate.net

In one validated method, the mobile phase solution was a mixture of 0.1 M potassium hexafluorophosphate and acetonitrile (65:35, v/v), pumped at a flow rate of 0.5 mL/min. nih.gov This method demonstrated high recoveries of flecainide enantiomers (greater than 94%) from serum and urine. nih.govresearchgate.net The calibration curves were linear over a concentration range of 5-500 ng/mL in serum and 0.75-15 µg/mL in urine. nih.gov The precision of this method was confirmed with intra-day and inter-day coefficients of variation (CVs) ranging from 1.8-5.8% and 3.4-7.5%, respectively. nih.govresearchgate.net Another RP-HPLC method used a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.3), acetonitrile, and triethylamine, with UV detection at 292 nm. researchgate.net

Table 1: Exemplary RP-HPLC Conditions for Flecainide Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralpak AS-RH (polysaccharide-based) | RP-C18 |

| Mobile Phase | 0.1 M Potassium Hexafluorophosphate and Acetonitrile (65:35, v/v) | Phosphate buffer (pH 3.3): Acetonitrile: Triethylamine (53:47:0.03, by volume) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 300 nm, Emission: 370 nm) | UV (292 nm) |

| Linear Range (Serum) | 5-500 ng/mL | Not Specified |

| Recovery | >94% | Not Specified |

| Reference | nih.govresearchgate.net | researchgate.net |

An alternative to using chiral stationary phases is the pre-column derivatization of enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral column.

One established method involves the derivatization of flecainide enantiomers with an optically active reagent, such as (-)-methyl chloroformate, followed by separation on a normal-phase silica (B1680970) column. researchgate.netnih.gov The resulting diastereoisomers are monitored using fluorescence detection, for example, at an excitation wavelength of 305 nm and an emission wavelength of 340 nm. nih.gov This approach offers high sensitivity, with a limit of detection as low as 2.5 ng/mL for each enantiomer from a 1 mL plasma sample. researchgate.netnih.gov The method also reports a high recovery (greater than 95%) through a liquid-liquid extraction procedure. nih.gov The precision is excellent, with intra- and inter-assay coefficients of variation below 4.0% and 7.0%, respectively. nih.gov

Another stereo-specific assay uses R-(+)-1-phenylethyl-isocyanate as the chiral derivatizing agent to form urea (B33335) derivatives of the flecainide enantiomers. nih.gov These diastereomers can be resolved on a traditional reversed-phase column, demonstrating the flexibility of the derivatization approach. nih.gov

Table 2: Normal-Phase HPLC with Chiral Derivatization for Flecainide Enantiomers

| Parameter | Method Details |

|---|---|

| Derivatizing Agent | (-)-methyl chloroformate |

| Stationary Phase | Normal-Phase Silica Column |

| Detection | Fluorescence (Excitation: 305 nm, Emission: 340 nm) |

| Limit of Sensitivity | 2.5 ng/mL for each enantiomer |

| Recovery | >95% |

| Intra-assay CV | <4.0% |

| Inter-assay CV | <7.0% |

| Reference | researchgate.netnih.gov |

HPLC coupled with a diode-array detector (HPLC-DAD) is a powerful tool for the simultaneous determination of flecainide and its major metabolites in biological samples. oup.comresearchgate.netnih.gov This detector can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment. researchgate.net

A validated HPLC-DAD method was developed for the quantification of flecainide and its two primary metabolites, meta-O-dealkylated flecainide (MODF) and meta-O-dealkylated flecainide lactam (MODFL), in postmortem specimens. oup.comresearchgate.netnih.gov The separation was achieved on a Hypersil BDS phenyl column using a gradient system of water, methanol, and 1.5M ammonium (B1175870) acetate (B1210297). oup.comresearchgate.netnih.gov This method, which avoids the need for time-consuming derivatization of the polar metabolites, is often preceded by a solid-phase extraction (SPE) step for sample clean-up. oup.comresearchgate.net In one toxicological case, this method was used to determine high concentrations of flecainide (18.73 mg/L in blood) and its metabolites in urine. oup.comresearchgate.netnih.gov

Another HPLC method with fluorescence detection was developed for the simultaneous determination of flecainide and its oxidative metabolites in serum. nih.gov This method used a conventional octadecylsilyl silica (ODS) column and showed good linearity and recovery for the parent drug and its metabolites. nih.gov

Table 3: Major Metabolites of Flecainide

| Metabolite | Chemical Name | Activity |

|---|---|---|

| meta-O-dealkylated flecainide (MODF) | 5-hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide | Possesses minimal cardioactivity. oup.comdrugbank.com |

| meta-O-dealkylated flecainide lactam (MODFL) | Not explicitly defined in results | Displays no anti-arrhythmic activity. oup.com |

Normal-Phase HPLC with Chiral Derivatization and Fluorescence Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique used for the confirmation and quantification of flecainide, its enantiomers, and metabolites, particularly in forensic toxicology. oup.comresearchgate.netunil.ch In many analytical protocols, GC-MS is used alongside HPLC-DAD to provide definitive identification of the detected compounds. oup.comresearchgate.netnih.gov

One study describes the use of GC-MS with negative ion chemical ionization and stable isotope-labeled internal standards for the determination of flecainide enantiomers and two major metabolites. oup.com In a fatal intoxication case, GC-MS was used to detect flecainide in gastric contents, blood, and liver, while the dealkylated metabolite was identified in the urine. unil.ch The mass spectrum obtained from GC-MS analysis provides a unique fragmentation pattern that serves as a chemical fingerprint for the analyte, confirming its identity. researchgate.netresearchgate.net

Spectrophotometric Techniques for Flecainide Quantification (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry offers a simple, rapid, and economical method for the quantification of flecainide acetate in bulk drug and pharmaceutical formulations. medwinpublishers.commedwinpublishers.com This technique is based on the principle that molecules absorb light at specific wavelengths. ajrconline.orgresearchgate.net

Several spectrophotometric methods have been developed and validated according to ICH guidelines. researchgate.netmedwinpublishers.com One method involves measuring the absorbance of flecainide acetate at its maximum absorbance wavelength (λmax) of 296 nm. medwinpublishers.com Another approach is the area under the curve (AUC) method, where the area of the zero-order spectrum is recorded between a specified wavelength range, such as 277.00 nm and 310.00 nm. medwinpublishers.commedwinpublishers.com Linearity for these methods has been established in concentration ranges like 20-120 µg/ml. researchgate.netmedwinpublishers.com These methods have been successfully applied to the analysis of tablet formulations, with no interference from excipients. medwinpublishers.com

Table 4: UV-Vis Spectrophotometric Methods for Flecainide Acetate

| Method | Wavelength/Range | Linearity Range | Reference |

|---|---|---|---|

| Method A (AUC) | 277.00 - 310.00 nm | 20-120 µg/ml | researchgate.netmedwinpublishers.com |

| Method B (First-Order Derivative AUC) | 280.00 - 310.20 nm | 20-120 µg/ml | researchgate.netmedwinpublishers.com |

| Direct Spectrophotometry | 296 nm (λmax) | 10-50 µg/ml | medwinpublishers.com |

Method Validation and Analytical Rigor in Stereoselective Analysis (e.g., ICH Guidelines)

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and fit for their intended purpose. ajrconline.orgresearchgate.net For stereoselective analysis of pharmaceuticals like flecainide, method validation is performed according to internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.netmedwinpublishers.com

The validation process assesses several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netmedwinpublishers.com For example, HPLC methods for flecainide have demonstrated linearity from 5-500 ng/mL. nih.gov

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed through recovery studies, with recoveries for flecainide extraction typically being high (>90%). nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the coefficient of variation (CV) for intra-day and inter-day assays, which are consistently low for validated flecainide methods. nih.govresearchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netmedwinpublishers.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netmedwinpublishers.com For an HPLC method, the LOQ for flecainide enantiomers was 50 ng/mL. nih.gov

All the advanced analytical methods described, from HPLC to spectrophotometry, undergo this rigorous validation to ensure the data generated is accurate and reliable for research and quality control purposes. researchgate.netmedwinpublishers.com

Structure Activity Relationships Sar of S + Flecainide and Its Enantiomers

Stereospecificity of Ion Channel Blockade and Modulation

The primary antiarrhythmic action of flecainide (B1672765) involves the blockade of cardiac ion channels. viamedica.plviamedica.pl Research into the stereospecificity of this blockade has revealed subtle but significant differences between the S-(+)- and R-(-)-enantiomers.

In vitro studies on canine cardiac Purkinje fibers have shown that both S-(+)-Flecainide and R-(-)-Flecainide reduce the maximum upstroke velocity (Vmax) of the action potential, which is an indicator of the fast inward sodium current (I_Na). nih.govresearchgate.net While both enantiomers were found to be essentially equipotent in suppressing arrhythmias in animal models, a key kinetic difference was observed. researchgate.net The time constant for the development of Vmax depression was significantly longer for this compound (13.4 ± 1.5 seconds) compared to R-(-)-Flecainide (8.9 ± 0.6 seconds), suggesting a slower onset of sodium channel blockade for the S-(+) enantiomer. nih.govresearchgate.net In animal cardiac myocyte models, the S-(+)-enantiomer caused a greater decrease in the maximum upstroke velocity of the action potential in Purkinje fibers than the R-(-) enantiomer, with no difference in action potential amplitude or conduction time. frontiersin.orgnih.gov

Beyond the sodium channel, flecainide also interacts with other cardiac ion channels, including the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel, and the hERG potassium channel, which conducts the rapid delayed rectifier potassium current (I_Kr). frontiersin.orgdrugbank.com While much of the research on RyR2 has focused on racemic flecainide, the concept of enantiomer-dependent inhibition has been established for other drugs like propafenone, where the R-enantiomer is a more potent inhibitor of RyR2 than the S-enantiomer. pnas.org This highlights the potential for stereoselective interactions with RyR2, though specific data for this compound's distinct effects on this channel are not as extensively detailed. frontiersin.org

Table 1: Comparative Electrophysiological Effects of Flecainide Enantiomers

| Parameter | This compound | R-(-)-Flecainide | Reference |

|---|---|---|---|

| Effect on Vmax (Sodium Channel Block) | Reduction | Reduction | nih.govresearchgate.net |

| Time Constant for Vmax Depression | 13.4 ± 1.5 s | 8.9 ± 0.6 s | nih.govresearchgate.net |

| Antiarrhythmic Potency (in animal models) | Equipotent to R-(-) | Equipotent to S-(+) | researchgate.net |

Enantiomeric Differences in Molecular Target Affinity and Selectivity

The affinity and selectivity of this compound and its R-(-) counterpart for their molecular targets are central to their pharmacological effects. Flecainide primarily targets the voltage-gated sodium channel Na_v1.5, but also exhibits activity at other channels such as the hERG potassium channel and the ryanodine receptor 2 (RyR2). frontiersin.orgmdpi.comnih.gov

While both enantiomers of flecainide are potent sodium channel blockers, their affinity for other channels can differ. researchgate.net The clinical formulation of flecainide is a racemic mixture, and studies have shown that it blocks the fast I_Na current from the Na_v1.5 channel, the I_Kr current from hERG channels, and to a lesser extent, the I_Kur current from K_v1.5 channels. mdpi.comnih.gov Computational modeling has been employed to understand the binding of flecainide to both Na_v1.5 and K_v1.5 channels, revealing a common structural pattern for binding within the central cavity of these channels. mdpi.comnih.govresearchgate.netresearchgate.net

In terms of affinity for specific channels, racemic flecainide has been shown to inhibit wild-type hERG current with an IC50 of 1.49 µM. nih.govphysoc.org The blockade of Na_v1.5 by racemic flecainide has a lower affinity in the resting state (IC50 = 345 µM), but this affinity significantly increases with more frequent stimulation (IC50 = 7.4 µM), demonstrating use-dependent binding. mdpi.com

Although detailed comparative affinity data for the individual enantiomers across a wide range of channels is not extensively available, the modest enantioselective disposition observed in human subjects, with slightly higher plasma concentrations of R-(-)-flecainide, suggests potential differences in metabolism or excretion rather than dramatic differences in target affinity. nih.govresearchgate.net It has been noted that both R- and S-flecainide have equivalent potency for sodium channel inhibition. researchgate.net

Table 2: IC50 Values of Racemic Flecainide for Various Ion Channels

| Ion Channel | IC50 (µM) | Reference |

|---|---|---|

| hERG (I_Kr) | 1.49 | nih.govphysoc.org |

| Na_v1.5 (I_Na) - Use-dependent | 7.4 | mdpi.com |

| Na_v1.5 (I_Na) - Resting | 345 | mdpi.com |

| K_v1.5 (I_Kur) | 38.14 ± 1.06 | mdpi.com |

| RyR2 | 15.9 | ahajournals.orgahajournals.org |

Rational Design of Stereoselective Flecainide Analogues based on SAR

The structure-activity relationship (SAR) data for flecainide and its enantiomers provide a foundation for the rational design of new analogues with improved stereoselectivity and potentially more desirable pharmacological profiles. By understanding which structural features contribute to the desired ion channel interactions and which may lead to off-target effects, medicinal chemists can modify the flecainide scaffold.

One key area of interest is the modification of the piperidine (B6355638) ring of the flecainide molecule. ahajournals.org For example, N-methylation of the piperidine nitrogen to create N-methyl flecainide (NM-FL) and doubly methylating it to form a quaternary ammonium (B1175870) salt (QX-FL) significantly reduces the inhibitory activity on RyR2 channels while preserving the sodium channel blocking properties. ahajournals.org This suggests that the secondary amine on the piperidine ring is crucial for RyR2 inhibition but not for Na_v1.5 blockade. ahajournals.org This finding is critical for designing analogues that can separate the effects on these two important cardiac channels.

Furthermore, computational approaches such as molecular docking and molecular dynamics simulations have been instrumental in elucidating the binding sites of flecainide in channels like Na_v1.5 and K_v1.5. mdpi.comnih.govbiorxiv.org These studies have identified key amino acid residues that interact with flecainide, providing a molecular blueprint for designing new compounds. mdpi.comnih.govbiorxiv.org For instance, the identification of a common structural pattern in the flecainide binding site for both Na_v1.5 and K_v1.5 channels, consisting of a hydrophobic patch and a polar region, can guide the design of multi-target directed ligands. nih.govresearchgate.net

The development of stereoselective syntheses and separation techniques is also crucial for advancing the study of flecainide analogues. frontiersin.org By being able to test individual enantiomers, researchers can more precisely define the SAR and optimize for interactions with specific chiral binding sites on target receptors. researchgate.netpnas.org

Conclusion and Future Directions in S + Flecainide Research

Summary of Key Academic Contributions and Mechanistic Insights

The primary electrophysiological effect of flecainide (B1672765) is the blockade of cardiac sodium channels (Nav1.5), which slows the upstroke of the cardiac action potential and markedly slows the conduction of the electrical impulse within the heart. wikipedia.orgbiorxiv.org Research into the stereoselective properties of flecainide has been pivotal in understanding whether the administration of a single enantiomer, such as S-(+)-Flecainide, could offer clinical advantages over the racemate.

A foundational study directly comparing the enantiomers found that while there is a modest stereoselective disposition, with plasma concentrations of R-(-)-flecainide being slightly higher than those of this compound, their primary electrophysiologic effects are largely similar. nih.govresearchgate.net Both enantiomers were found to reduce the maximum rate of depolarization (Vmax) of the cardiac action potential to a similar extent. nih.govresearchgate.net

However, a subtle but significant difference was observed in the kinetics of sodium channel blockade. The time constant for the development of Vmax depression was found to be significantly longer for this compound compared to its R-(-) counterpart. nih.govresearchgate.net This suggests a slower onset of the blocking action at the molecular level for the S-(+) enantiomer.

In animal models, both enantiomers have demonstrated equivalent ventricular antiarrhythmic properties. frontiersin.org Furthermore, studies on the metabolism of flecainide have revealed some stereoselectivity, particularly in individuals who are "poor metabolizers" of drugs via the CYP2D6 enzyme. In these individuals, the metabolism of R-(-)-flecainide is more significantly impaired than that of this compound. nih.gov

Interactive Data Table: Electrophysiological and Pharmacokinetic Properties of Flecainide Enantiomers

| Property | This compound | R-(-)-Flecainide | Reference |

| Plasma Concentration | Lower | Higher | nih.govresearchgate.net |

| Vmax Depression | Similar to R-(-) | Similar to S-(+) | nih.govresearchgate.net |

| Time Constant for Vmax Depression | 13.4 ± 1.5 seconds | 8.9 ± 0.6 seconds | nih.govresearchgate.net |

| Ventricular Antiarrhythmic Potency (animal models) | Equipotent to R-(-) | Equipotent to S-(+) | frontiersin.org |

| Metabolism in Poor Metabolizers (CYP2D6) | Less impaired | More impaired | nih.gov |